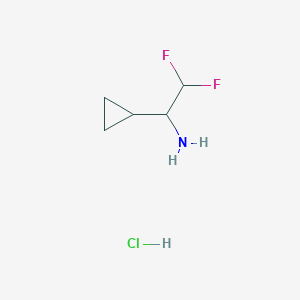
2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Descripción general
Descripción
“2-(3-Fluoropyridin-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 149488-79-9 . It has a molecular weight of 140.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-Fluoropyridin-2-yl)ethan-1-amine” is provided , which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“2-(3-Fluoropyridin-2-yl)ethan-1-amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Compounds with amino- and hydroxy-substituted cyclic amino groups have shown promising antibacterial activity. For example, the synthesis and antibacterial screening of pyridonecarboxylic acids as analogues revealed that certain compounds exhibited significant activity, meriting further biological study. This suggests potential applications in developing new antibacterial agents (Egawa et al., 1984).
Chemoselective Functionalization
Chemoselective amination of fluoropyridines has been described, offering exclusive substitution products under specific conditions. This chemoselectivity is crucial for synthesizing complex molecules with precise functional group placement, indicating utility in organic synthesis and drug development (Stroup et al., 2007).
Nucleophilic Substitution Reactions
The efficient synthesis of 2-aminopyridine derivatives from fluoropyridines and acetamidine hydrochloride under catalyst-free conditions demonstrates high yield and chemoselectivity. This methodology could be applied to synthesize a wide range of N-heterocyclic compounds, useful in pharmaceuticals and materials science (Li et al., 2018).
Luminescent Materials
Studies on gold(I) complexes with isocyanide and carbene ligands reveal intramolecular versus intermolecular hydrogen-bonding interactions affecting their luminescent properties. These findings have implications for the development of new luminescent materials for sensing and imaging applications (Bartolomé et al., 2008).
Fluorination Techniques
Selective fluorination of pyridine derivatives in aqueous solution highlights a method giving fluorinated pyridines with high regioselectivity. This approach could be instrumental in synthesizing fluorinated compounds for pharmaceutical and agrochemical purposes, where fluorine's presence often modulates biological activity (Zhou et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals
Mode of Action
It’s known that fluorinated pyridines can undergo heterolytic c2-h bond cleavage under basic conditions to form carbenes, which can then eliminate fluoride ions to give cations . This suggests that the compound might interact with its targets through a similar mechanism.
Propiedades
IUPAC Name |
2-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5-10-7(6)3-4-9;;/h1-2,5H,3-4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAGVXIMBJXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381529.png)


![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1381536.png)




![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)

